molecular formula C12H10ClFN2O2S B4671576 1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide

1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide

Cat. No.: B4671576
M. Wt: 300.74 g/mol
InChI Key: VJWCZFUTARWOAR-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a chlorinated and fluorinated phenyl ring, a pyridine moiety, and a methanesulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of chlorine and fluorine atoms to the phenyl ring.

    Coupling Reaction: Formation of the bond between the phenyl ring and the pyridine moiety.

    Sulfonamide Formation: Introduction of the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloro-6-fluorophenyl)-N-(pyridin-2-yl)methanesulfonamide
  • 1-(2-chloro-6-fluorophenyl)-N-(pyridin-4-yl)methanesulfonamide
  • 1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)ethanesulfonamide

Uniqueness

1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-pyridin-3-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2O2S/c13-11-4-1-5-12(14)10(11)8-19(17,18)16-9-3-2-6-15-7-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWCZFUTARWOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)NC2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide
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1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide
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1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide
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1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide
Reactant of Route 5
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1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide
Reactant of Route 6
1-(2-chloro-6-fluorophenyl)-N-(pyridin-3-yl)methanesulfonamide

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